cis-Nerolidol

Catalog No.
S627163
CAS No.
3790-78-1
M.F
C15H26O
M. Wt
222.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-Nerolidol

CAS Number

3790-78-1

Product Name

cis-Nerolidol

IUPAC Name

(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

InChI

InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11-

InChI Key

FQTLCLSUCSAZDY-KAMYIIQDSA-N

Solubility

Soluble in most fixed oils and propylene glycol; slightly soluble in water; insoluble in glycerol
Soluble (in ethanol)

Synonyms

3,7,11-trimethyl-1,6,10-dodecatrien-3-ol, nerolidol, nerolidol, (E)-isomer, nerolidol, (S-(E))-isomer, nerolidol, (S-(Z))-isomer, nerolidol, (Z)-isomer, peruviol

Canonical SMILES

CC(=CCCC(=CCCC(C)(C=C)O)C)C

Isomeric SMILES

CC(=CCC/C(=C\CCC(C)(C=C)O)/C)C

Cis-Nerolidol, chemically known as cis-3,7,11-trimethyl-1,6,10-dodecatrien-3-ol, is a naturally occurring sesquiterpene alcohol found in various plants, contributing to their aroma and flavor. It appears as a pale yellow liquid with a floral scent reminiscent of rose and apple. The molecular formula for cis-Nerolidol is C15H26OC_{15}H_{26}O, and it has a boiling point of 276 °C and a flash point exceeding 212 °F . Its unique structure features three double bonds and a hydroxyl group, which contribute to its diverse biological activities.

Research suggests that cis-Nerolidol may possess various biological activities. Studies have shown potential antifungal, antibacterial, and antioxidant properties []. Furthermore, some studies suggest anti-inflammatory and anticancer effects, although more research is needed to understand the underlying mechanisms. The exact mechanism of action for these effects remains under investigation. However, its antioxidant activity may be attributed to its ability to scavenge free radicals, while its potential anti-inflammatory properties could be linked to the modulation of inflammatory signaling pathways [].

Anti-inflammatory properties:

Studies suggest that cis-Nerolidol exhibits anti-inflammatory effects. Research has explored its potential in mitigating conditions like inflammatory bowel disease (IBD) and colitis. In vitro and in vivo studies have shown that cis-Nerolidol can suppress the production of pro-inflammatory mediators and improve intestinal barrier function PubMed: .

Anti-cancer properties:

Research is investigating the potential anti-tumor effects of cis-Nerolidol. Studies have observed its ability to induce cell death in various cancer cell lines, including bladder cancer. The exact mechanisms underlying this activity are still being explored, but cis-Nerolidol appears to target different pathways compared to conventional treatments, offering potential for overcoming resistance PubMed.

Other potential applications:

Beyond the aforementioned areas, scientific research is exploring the potential applications of cis-Nerolidol in various other fields:

  • Antioxidant activity: Studies suggest that cis-Nerolidol may possess antioxidant properties, potentially offering benefits for conditions associated with oxidative stress PubMed: .
  • Antimicrobial activity: Research indicates that cis-Nerolidol may exhibit antimicrobial properties against bacteria and fungi PubMed: .

Cis-Nerolidol undergoes several chemical transformations, primarily involving oxidation and hydrolysis. For instance, it can be oxidized to form various metabolites through enzymatic pathways in biological systems . Additionally, it reacts with ozone, leading to the formation of reactive intermediates that can impact environmental processes . The compound can also be involved in metabolic detoxification pathways, where it is converted into polar metabolites that are excreted in urine .

Cis-Nerolidol exhibits significant biological activities, including:

  • Antioxidant Properties: It protects cells against oxidative stress by scavenging free radicals and reducing lipid peroxidation .
  • Anticancer Effects: Studies have shown that cis-Nerolidol induces endoplasmic reticulum stress and apoptosis in cancer cell lines, including hepatocellular carcinoma and bladder carcinoma cells. It alters mitochondrial membrane potential and modulates cell cycle progression by inducing G1 phase arrest .
  • Antimicrobial Activity: This compound possesses antibacterial and antiparasitic properties, making it useful in treating infections caused by various pathogens .

Cis-Nerolidol can be synthesized through several methods:

  • Chemical Synthesis: One common method involves the hydrogenation of nerolidol using potassium hydroxide and palladium on barium sulfate as a catalyst under specific pressure conditions .
  • Biotechnological Approaches: Microbial fermentation processes using specific strains can also yield cis-Nerolidol from natural precursors found in plant materials.
  • Extraction from Natural Sources: It can be isolated from essential oils of plants such as ginger and jasmine through steam distillation or solvent extraction methods .

Cis-Nerolidol has various applications across different fields:

  • Cosmetics and Fragrances: Due to its pleasant floral scent, it is widely used in perfumes and personal care products.
  • Food Industry: It serves as a flavoring agent in food products owing to its aromatic properties.
  • Pharmaceuticals: Its anticancer and antimicrobial properties make it a candidate for drug development .

Recent studies have focused on the interaction of cis-Nerolidol with cellular membranes and signaling pathways. It has been shown to increase membrane fluidity, which enhances drug penetration while potentially leading to cell death under certain conditions. The compound's ability to induce endoplasmic reticulum stress is linked to its anticancer effects, affecting various signaling cascades involving calcium ions and mitogen-activated protein kinases (MAPKs) .

Cis-Nerolidol shares structural similarities with several other terpenoids. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Trans-NerolidolSesquiterpene AlcoholExhibits different biological activities; less cytotoxic than cis-isomer .
GeraniolMonoterpene AlcoholKnown for its floral scent; used extensively in perfumery but has different metabolic pathways .
LinaloolMonoterpene AlcoholCommonly found in lavender; noted for its calming effects but lacks the anticancer properties of cis-Nerolidol .
CitronellolMonoterpene AlcoholExhibits insect-repellent properties; structurally similar but with distinct applications .

Cis-Nerolidol is unique due to its potent anticancer activity and ability to induce specific cell death mechanisms not observed in its structural analogs.

Physical Description

Colourless or very pale straw-coloured oily liquid; Faint woody-floral, slightly rose apple aroma

XLogP3

4.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

222.198365449 g/mol

Monoisotopic Mass

222.198365449 g/mol

Heavy Atom Count

16

Density

0.872-0.879

UNII

81K23DEF7B

GHS Hazard Statements

Aggregated GHS information provided by 272 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (13.97%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (29.41%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.97%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (72.79%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (86.03%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

142-50-7
3790-78-1
7212-44-4

Wikipedia

(6Z)-(+/-)-nerolidol

General Manufacturing Information

1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, (3S,6Z)-: ACTIVE

Dates

Modify: 2023-08-15

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